1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-9-8-14(17(20)21)11-18(16)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLHNDBIKOZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with pyridine carboxylic acids under controlled conditions. Industrial production methods often employ catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Example Reaction Pathway:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Pyridine-6-one derivative | |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-dihydropyridine |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at position 3 participates in typical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .
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Amidation : Coupling with amines via carbodiimide-mediated reactions yields amides .
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Decarboxylation : Heating with Cu catalysts in quinoline removes CO₂, forming a 3-substituted pyridine .
Example Reaction Pathway:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amidation | EDCI, HOBt, R-NH₂ | 3-Carboxamide derivative | |
| Decarboxylation | Cu, Quinoline, Δ | 3-Alkylpyridine |
Naphthylmethyl Substituent Reactivity
The naphthylmethyl group at position 1 can undergo:
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Electrophilic Aromatic Substitution : Sulfonation or halogenation at the naphthalene ring’s α-position .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts to form biaryl systems .
Example Reaction Pathway:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, Ar-B(OH)₂ | Biaryl derivative | |
| Bromination | Br₂, FeBr₃ | 1-(Bromonaphthyl)methyl derivative |
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the dihydropyridine ring may undergo ring-opening to form enamine intermediates, which can cyclize into alternative heterocycles (e.g., pyrazoles or quinolines) .
Biological Activity and Derivatization
Derivatives of this compound show potential as enzyme inhibitors or receptor modulators. For instance:
Scientific Research Applications
Chemistry
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating derivatives with enhanced properties.
Biology
The compound is under investigation for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it demonstrated effective activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Activity : In vitro studies indicate that the compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7. The IC50 values observed in these studies suggest significant cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1 | 10 | MCF-7 |
| 2 | 5 | HeLa |
| 3 | 15 | A549 |
Medicine
The compound is being explored for its potential therapeutic applications. Its mechanisms of action involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. Notably, it has shown promise as an inhibitor of reverse transcriptase and RNase H in HIV research .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties facilitate innovations in areas such as polymer chemistry and material science.
Antimicrobial Studies
Research indicates that derivatives of this compound possess varying degrees of antibacterial activity. The mechanism often involves interference with cellular processes essential for bacterial survival.
Anticancer Studies
A notable study focused on hydroxypyridone carboxylic acids similar to this compound revealed that structural modifications could enhance anticancer efficacy. The results from the MTT assay demonstrated promising results for further development as anticancer agents.
Antiviral Studies
Preliminary studies suggest that the compound may exhibit antiviral properties against HIV. The biological evaluations indicate inhibition of critical enzymes involved in the HIV replication cycle .
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Substituents
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Molecular formula: C₁₃H₁₁NO₃; MW: 229.23 g/mol . The benzyl group is smaller and less lipophilic than the naphthalen-1-ylmethyl group, resulting in higher aqueous solubility (e.g., mp 128–130°C for benzyl vs. undisclosed for naphthyl) . NMR data (δH = 5.31 ppm for -CH₂) indicate similar electronic environments for the methylene linker .
1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Molecular formula: C₁₂H₈N₂O₅; MW: 260.20 g/mol .
Aliphatic Substituents
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Molecular formula: C₁₃H₁₇NO₃; MW: 235.28 g/mol . The cyclohexylmethyl group introduces steric bulk and aliphatic hydrophobicity, which may hinder crystallization but improve membrane permeability relative to aromatic substituents.
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Molecular formula: C₁₀H₁₃NO₃; MW: 195.22 g/mol . Short branched alkyl chains enhance solubility in organic solvents, making this derivative more suitable for synthetic modifications.
Physicochemical Properties
Stability and Reactivity
- The naphthyl group’s extended conjugation may improve UV stability compared to aliphatic analogs.
- Carboxylic acid group enables salt formation (e.g., sodium salts), enhancing solubility for biological assays .
Biological Activity
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known by its CAS number 1036565-76-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a naphthalene moiety linked to a dihydropyridine structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 279.29 g/mol. Its structure includes a carboxylic acid functional group, which is often associated with biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
2. Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The MTT assay results showed significant cytotoxicity at varying concentrations.
3. Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV. The biological evaluations indicate that it can inhibit the activity of reverse transcriptase and RNase H, crucial enzymes in the HIV replication cycle.
Anticancer Studies
A notable study focused on the anticancer effects of related hydroxypyridone carboxylic acids revealed that compounds with similar structures could inhibit cancer cell proliferation effectively. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1 | 10 | MCF-7 |
| 2 | 5 | HeLa |
| 3 | 15 | A549 |
In these studies, the synthesized compounds were tested against various cancer cell lines using the MTT assay, demonstrating promising results for further development as anticancer agents .
Antimicrobial Studies
In vitro assays have shown that derivatives of this compound possess varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that modifications to the chemical structure can enhance antimicrobial efficacy .
Antiviral Studies
The antiviral potential was assessed through biochemical assays targeting HIV enzymes. Compounds similar to this compound were found to inhibit RNase H activity with IC50 values ranging from 0.65 to 18 µM, indicating their potential as antiviral agents .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Binding to active sites on enzymes such as reverse transcriptase and RNase H.
- Cellular Interaction : Inducing apoptosis through mitochondrial pathways in cancer cells.
These interactions are critical for understanding how structural modifications can lead to enhanced biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can purity be optimized?
- Methodology : Multi-step synthesis involving condensation of naphthalen-1-ylmethyl groups with dihydropyridine precursors, followed by oxidation and carboxylation. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .
- Monitoring reaction progress using HPLC or TLC (Rf values ~0.3–0.5 in 7:3 hexane/ethyl acetate).
Q. How can the molecular structure and hydrogen-bonding networks of this compound be validated experimentally?
- X-ray Crystallography : Single-crystal analysis at 100 K to determine bond lengths (e.g., C–C: 1.40–1.48 Å), torsion angles (e.g., naphthyl vs. pyridine planes: ~60–70°), and hydrogen bonds (N–H⋯O: 2.8–3.2 Å). Data refinement with R-factor < 0.05 .
- Spectroscopic Confirmation : ¹³C NMR for carbonyl carbons (δ 165–175 ppm) and HSQC for correlating proton-carbon environments .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cyclooxygenase-2 or kinase domains). Focus on π-π stacking between naphthalene and aromatic residues (e.g., Phe, Tyr) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous dihydropyridines?
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase: 2–50 μM variability) by normalizing experimental conditions (pH, temperature) .
- Structure-Activity Relationship (SAR) : Evaluate substituent effects (e.g., electron-withdrawing groups on naphthalene enhance inhibitory potency) using multivariate regression .
Q. What experimental designs are critical for studying the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 h, monitoring degradation via LC-MS. Half-life calculations using first-order kinetics .
- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., quinone derivatives) using GC-MS .
Data Interpretation and Validation
Q. How should crystallographic data be cross-validated to ensure structural accuracy?
- CheckCIF Analysis : Verify geometric parameters (bond angles, R-factor) against IUCr standards. Address alerts for disordered solvent molecules .
- Comparative Metrics : Align experimental bond lengths with DFT-optimized structures (RMSD < 0.02 Å) .
Q. What strategies mitigate variability in synthetic yields when scaling up production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
